N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide
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Overview
Description
N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a benzyl group, a methyl group, and a 2-methylpropyl group, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide typically involves multiple steps:
Friedel-Crafts Acylation:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents on the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with a benzene ring and a sulfonamide group.
N-Methylbenzenesulfonamide: Similar structure but lacks the benzyl and 2-methylpropyl groups.
N-Benzylbenzenesulfonamide: Similar structure but lacks the methyl and 2-methylpropyl groups.
Uniqueness
N-Benzyl-N-methyl-4-(2-methylpropyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the benzyl, methyl, and 2-methylpropyl groups can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-N-methyl-4-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-15(2)13-16-9-11-18(12-10-16)22(20,21)19(3)14-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKJCCIJQJFVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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